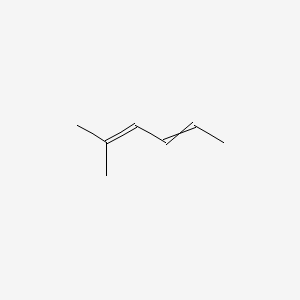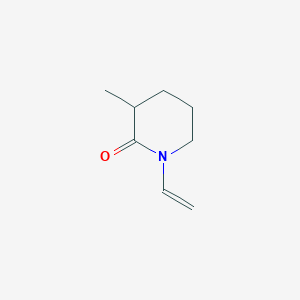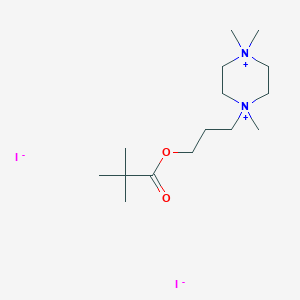
2-Methylhexa-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhexa-2,4-diene is an organic compound with the molecular formula C7H12. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This compound is a component of the essential oil of Achillea filipendulina . Its structure and properties make it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of conjugated dienes like 2-Methylhexa-2,4-diene can be achieved through several methods:
Dehydration of Alcohols: This involves the removal of water from alcohols to form alkenes, which can then be further processed to form dienes.
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides to form alkenes, which can then be converted into dienes.
Industrial Production Methods: While specific industrial methods for the production of this compound are not well-documented, the general principles of synthesizing conjugated dienes apply. These methods often involve catalytic processes and controlled reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylhexa-2,4-diene undergoes several types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene.
Diels-Alder Reaction: This is a cycloaddition reaction where the diene reacts with a dienophile to form a cyclic compound.
Common Reagents and Conditions:
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HBr, HCl): Also used in electrophilic addition reactions.
Dienophiles (e.g., maleic anhydride): Used in Diels-Alder reactions.
Major Products:
1,2-Addition Products: Formed when the electrophile adds to the first and second carbon atoms of the diene.
1,4-Addition Products: Formed when the electrophile adds to the first and fourth carbon atoms of the diene.
Applications De Recherche Scientifique
2-Methylhexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of conjugated dienes in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Methylhexa-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents:
Electrophilic Addition: The double bonds of the diene interact with electrophiles, leading to the formation of carbocation intermediates, which then react to form the final products.
Diels-Alder Reaction: The diene interacts with a dienophile through a concerted mechanism, forming a cyclic transition state and resulting in a cyclic product.
Comparaison Avec Des Composés Similaires
1,3-Butadiene: Another conjugated diene with two double bonds separated by a single bond.
Isoprene (2-Methyl-1,3-butadiene): Similar in structure but with a different arrangement of double bonds and a methyl group.
Uniqueness: 2-Methylhexa-2,4-diene is unique due to its specific structure, which influences its reactivity and the types of products formed in chemical reactions. Its presence in essential oils also adds to its distinctiveness .
Propriétés
Numéro CAS |
28823-41-8 |
|---|---|
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
2-methylhexa-2,4-diene |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4-6H,1-3H3 |
Clé InChI |
PRTJSZPCEHPORP-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)

![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)









